Propanoyl 4-phenyldiazenylbenzenecarboperoxoate
Beschreibung
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate is an organic compound with a complex structure that includes both aromatic and peroxo functional groups
Eigenschaften
CAS-Nummer |
65767-38-6 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
propanoyl 4-phenyldiazenylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H14N2O4/c1-2-15(19)21-22-16(20)12-8-10-14(11-9-12)18-17-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI-Schlüssel |
JPGSNFAGOFXTLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl 4-phenyldiazenylbenzenecarboperoxoate typically involves a multi-step process. One common method starts with the Friedel-Crafts acylation of benzene using propanoyl chloride and an aluminum chloride catalyst to introduce the propanoyl group . This is followed by the diazotization of aniline to form the diazonium salt, which is then coupled with the acylated benzene derivative to form the phenyldiazenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate undergoes various chemical reactions, including:
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized organic compounds.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanoyl 4-phenyldiazenylbenzenecarboperoxoate involves its interaction with molecular targets through its functional groups. The peroxo group can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems . The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules . These interactions can disrupt cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiophenone: Similar in structure but lacks the diazenyl and peroxo groups.
Benzoyl peroxide: Contains a peroxo group but lacks the diazenyl and propanoyl groups.
Azobenzene: Contains the diazenyl group but lacks the propanoyl and peroxo groups.
Uniqueness
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to the presence of all three functional groups (propanoyl, diazenyl, and peroxo) in a single molecule. This combination of functional groups imparts unique chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
